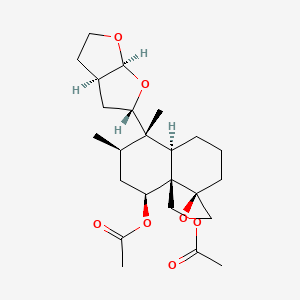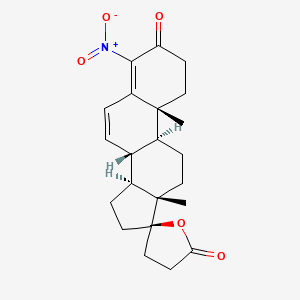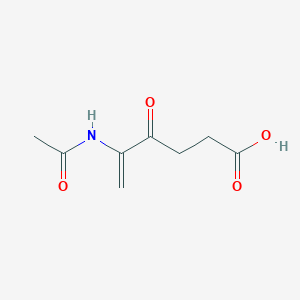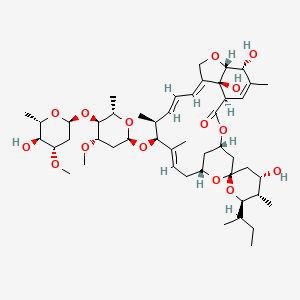
14,15-Dihydroclerodin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14,15-dihydroclerodin is a diterpenoid isolated from the aerial parts of Ajuga bracteosa and has been shown to exhibit antifeedant activity. It has a role as an antifeedant and a plant metabolite. It is a furofuran, an acetate ester, a diterpenoid, a spiro-epoxide and a cyclic acetal.
Wissenschaftliche Forschungsanwendungen
Diterpenoid Isolation and Antifeedant Activity
A study by Castro, Coll, and Arfan (2011) on neo-Clerodane diterpenoids isolated from Ajuga bracteosa, including 14,15-Dihydroclerodin, found these compounds to have significant antifeedant activity against Spodoptera littoralis larvae. This suggests potential applications in agriculture as a natural pesticide or insect repellent (Castro, Coll, & Arfan, 2011).
Leukotriene Biosynthesis
Research by Maas and Brash (1983) explored the mechanism of leukotriene biosynthesis, revealing that 14,15-Dihydroclerodin derivatives are involved in the formation of leukotrienes, which play a crucial role in inflammatory and allergic responses. This indicates potential applications in studying inflammatory diseases or developing anti-inflammatory drugs (Maas & Brash, 1983).
Enzymatic Formation from Leukotriene A4
Wetterholm et al. (1988) investigated the enzymatic formation of 14,15-Dihydroclerodin from leukotriene A4, providing insights into its role in the modulation of human leukocyte functions. This could have implications for understanding immune response mechanisms and developing targeted immunotherapies (Wetterholm et al., 1988).
Inhibition of Natural Killer Cell Activity
A study by Ramstedt et al. (1984) on the inhibition of natural killer cell activity by 14,15-Dihydroclerodin revealed its potential as an immunomodulatory agent. This could be significant in developing treatments for conditions where modulating the immune response is beneficial (Ramstedt et al., 1984).
Brain Injury Prevention from Ischemia and Reperfusion
Zhao et al. (2021) found that 14,15-Dihydroclerodin reduced brain injury from cerebral ischemia and reperfusion by suppressing neuronal parthanatos. This suggests its potential in neuroprotective strategies for stroke and other brain injuries (Zhao et al., 2021).
Eigenschaften
Produktname |
14,15-Dihydroclerodin |
|---|---|
Molekularformel |
C24H36O7 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
[(4R,4aR,5S,7R,8S,8aR)-8-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-5-acetyloxy-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate |
InChI |
InChI=1S/C24H36O7/c1-14-10-20(30-16(3)26)24(13-28-15(2)25)18(6-5-8-23(24)12-29-23)22(14,4)19-11-17-7-9-27-21(17)31-19/h14,17-21H,5-13H2,1-4H3/t14-,17-,18-,19+,20+,21+,22+,23+,24+/m1/s1 |
InChI-Schlüssel |
GLFMZGODSSXZRK-NVSXQWMQSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)[C@@H]3C[C@H]4CCO[C@H]4O3)CCC[C@]25CO5)COC(=O)C)OC(=O)C |
SMILES |
CC1CC(C2(C(C1(C)C3CC4CCOC4O3)CCCC25CO5)COC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1CC(C2(C(C1(C)C3CC4CCOC4O3)CCCC25CO5)COC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N(2)-[3-methoxy-4-(morpholin-4-yl)phenyl]-N(4)-(quinolin-3-yl)pyrimidine-2,4-diamine](/img/structure/B1247682.png)

![2-[[3-(2-Amino-1,2-dioxoethyl)-2-methyl-1-benzyl-1,6,7,8-tetrahydrocyclopent[g]indol-4-yl]oxy]acetic acid](/img/structure/B1247684.png)



![N-[(E)-11-[(13E,24E)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1247691.png)



